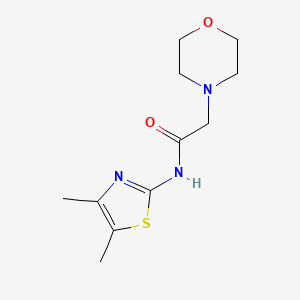![molecular formula C18H15N3O3 B5780877 N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide, also known as P2X7 receptor antagonist, is a compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide works by blocking the N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. This receptor is involved in various physiological processes, including inflammation, pain, and cell death. By blocking this receptor, N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can reduce inflammation, prevent cell death, and promote cell survival.
Biochemical and Physiological Effects
N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also prevent cell death by inhibiting the activation of caspases, which are enzymes that play a key role in apoptosis. Additionally, it can promote cell survival by activating the PI3K/Akt pathway, which is involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves the reaction of 4-amino-3-pyridinecarboxylic acid with 4-nitrophenyl isocyanate, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-furoic acid chloride to form the final product.
Applications De Recherche Scientifique
N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-3-1-9-19-11-13)14-5-7-15(8-6-14)21-18(23)16-4-2-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMJPRGCLXYDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)


![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)


![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)

![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)